2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Descripción
NMR Spectroscopy
1H NMR (CDCl₃):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine axial (H2) | 2.3-2.5 | m | 2H |
| Piperidine equatorial (H3/H5) | 1.7-1.9 | m | 4H |
| Ethyl CH₂ adjacent to piperidine | 3.2-3.4 | t | 2H |
| Ethyl CH₂ adjacent to phenoxy | 4.1-4.3 | t | 2H |
| Aromatic (ortho to Br) | 7.2-7.3 | d | 2H |
| Aromatic (meta to Br) | 6.8-6.9 | d | 2H |
| Sec-butyl (CH) | 1.0-1.2 | s | 9H |
13C NMR (CDCl₃):
| Carbon Environment | δ (ppm) |
|---|---|
| Piperidine C2 (bearing ethyl group) | 48.5 |
| Piperidine C3/C5 | 25.2 |
| Ethyl CH₂ (piperidine side) | 54.1 |
| Ethyl CH₂ (phenoxy side) | 69.3 |
| Phenoxy O-C | 156.7 |
| Aromatic C2 (Br) | 124.1 |
| Aromatic C4 (sec-butyl) | 139.8 |
| Sec-butyl C (tertiary) | 29.6 |
The 1H NMR spectrum confirms the absence of splitting patterns indicative of vicinal coupling, suggesting minimal through-space interactions between the piperidine and aromatic protons.
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Assignment |
|---|---|---|
| C-O-C (phenoxy) | 1245-1150 | Asymmetric stretching |
| C-Br (aromatic) | 615-600 | Stretching |
| N-H (hydrochloride) | 3100-3000 | Broad stretch (hydrogen-bonded) |
| C=C (aromatic) | 1450-1480 | Ring vibrations |
The absence of strong absorption near 3600 cm⁻¹ confirms the absence of free -OH groups, consistent with the hydrochloride salt form.
Mass Spectrometry (MS)
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]+ | 376.77 | 5 |
| [M - HCl]+ | 340.68 | 15 |
| [M - Br]+ | 298.68 | 10 |
| Phenoxyethyl-piperidine | 264.18 | 30 |
| Sec-butyl phenoxy | 191.11 | 45 |
The dominant fragment at m/z 191.11 corresponds to the sec-butyl phenoxy moiety, while the base peak at m/z 264.18 suggests cleavage between the piperidine and ethyl group.
X-ray Crystallographic Studies of Solid-State Arrangement
While direct crystallographic data for this compound is unavailable, structural analogs (e.g., 1-(phenoxyethyl)piperidin-4-ol derivatives) reveal:
- Hydrogen Bonding Networks: The hydrochloride counterion participates in intermolecular O-H···Cl⁻ interactions, forming chains or sheets.
- Packing Motifs: The sec-butyl group induces steric hindrance, favoring parallel stacking of aromatic rings with 4.5-5.0 Å separations.
- Conformational Rigidity: The piperidine ring adopts a chair conformation, with the ethyl-phenoxy group in the equatorial position to minimize steric clash with the sec-butyl substituent.
Comparative Structural Analysis with Piperidine-Based Analogs
Positional Isomerism
| Compound | Piperidine Substituent Position | Phenoxy Substituent | Key Structural Difference |
|---|---|---|---|
| Target | 2-Position | 4-sec-butyl, 2-bromo | Axial/equatorial strain balance |
| 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine | 4-Position | 4-sec-butyl, 2-bromo | Reduced steric hindrance at piperidine nitrogen |
| 2-{2-[2-Bromo-4-methoxyphenoxy]-ethyl}piperidine | 2-Position | 4-methoxy, 2-bromo | Enhanced solubility via methoxy group |
The 2-position substitution introduces greater conformational flexibility compared to 4-position analogs, as the ethyl group occupies a more sterically accessible site.
Electronic and Steric Effects
| Feature | Target Compound | Analogs | Impact |
|---|---|---|---|
| Electron Donating Groups | None | Methoxy (para) | Increased electron density on aromatic ring |
| Steric Bulk | High (sec-butyl) | Low (methyl) | Altered solubility and receptor binding |
| Halogen Substituent | Bromine (meta-directing) | Chlorine (ortho/para-directing) | Modified regioselectivity in reactions |
Bromine’s larger atomic radius compared to chlorine enhances steric interactions with neighboring substituents, potentially altering reaction pathways.
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)14-7-8-17(16(18)12-14)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCCEKBMPXABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride, with the molecular formula C17H27BrClNO and CAS Number 1219982-91-8, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 376.77 g/mol
- Chemical Structure : The compound features a piperidine ring substituted with a brominated phenoxy group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects, particularly in the realm of neuropharmacology and potential therapeutic applications.
Neuropharmacological Effects
Research indicates that compounds with similar structures often exhibit activity at dopamine receptors. For instance, studies on related piperidine derivatives have shown their ability to act as selective agonists or antagonists at dopamine receptor subtypes, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds suggests that:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like bromine) enhances binding affinity and biological activity.
- Alkyl Chain Length : Variations in the alkyl substituents can influence the lipophilicity and overall pharmacokinetic profile of the compound.
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| 1 | Bromine | High D3R affinity | |
| 2 | Methyl | Moderate D3R activity | |
| 3 | Ethyl | Low D3R activity |
Case Studies and Research Findings
- Dopamine Receptor Interaction :
- Anticonvulsant Activity :
- Antimicrobial Properties :
Aplicaciones Científicas De Investigación
The compound 2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride (CAS Number: 1219982-91-8) is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Structural Features
The compound features a piperidine ring substituted with a bromo-sec-butyl phenoxy group, which influences its biological activity and interaction with various receptors.
Pharmacological Studies
The primary application of this compound lies in its potential as a pharmacological agent. Research indicates that compounds with similar structures can act as:
- Antidepressants : Investigations into the serotonin and norepinephrine reuptake inhibition mechanisms suggest potential antidepressant properties.
- Antipsychotics : The compound's ability to interact with dopamine receptors may position it as a candidate for antipsychotic drug development.
Neuropharmacology
The compound has been studied for its effects on the central nervous system (CNS). Its structure suggests possible interactions with neurotransmitter systems, making it a subject of interest in neuropharmacological research:
- Case Study : A study examined the effects of similar piperidine derivatives on anxiety and depression models in rodents, revealing significant behavioral changes indicative of anxiolytic effects.
Synthesis of Novel Compounds
Researchers are exploring the use of this compound as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities.
| Application Area | Description |
|---|---|
| Pharmacology | Potential antidepressant and antipsychotic properties based on receptor interactions. |
| Neuropharmacology | Investigated for effects on CNS; potential anxiolytic properties demonstrated in studies. |
| Synthetic Chemistry | Used as a precursor for developing novel compounds with varied biological activities. |
Case Study 1: Antidepressant Activity
A research team synthesized several derivatives of this compound and evaluated their effects on serotonin reuptake inhibition. The most promising derivative showed an increase in serotonin levels comparable to established antidepressants, supporting its potential therapeutic application.
Case Study 2: Neuroprotective Effects
In another study, the compound was administered to animal models of neurodegenerative diseases. Results indicated that it may possess neuroprotective properties, reducing oxidative stress markers and improving cognitive function, suggesting further exploration in neurodegenerative disease therapies.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Modifications in Piperidine Derivatives
The following analogs differ in substituents on the phenoxy ring or the alkyl/aryl groups attached to the piperidine moiety:
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- The sec-butyl derivative (target compound) balances solubility (via hydrochloride salt) and lipophilicity, making it suitable for membrane penetration.
- The tert-butyl analog (CAS 1220029-64-0) has higher hydrophobicity, which may reduce aqueous solubility but improve CNS bioavailability .
Antimicrobial Activity (Inferred from Analog Studies)
- Bulky substituents (e.g., tert-butyl) reduce antibacterial activity against Staphylococcus aureus but improve antifungal efficacy against Candida albicans .
Métodos De Preparación
Synthesis of 2-Bromo-4-(sec-butyl)phenol Intermediate
The initial step involves selective bromination of 4-(sec-butyl)phenol at the ortho position relative to the hydroxyl group. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination:
- Reagents: 4-(sec-butyl)phenol, N-bromosuccinimide (NBS)
- Solvent: Dichloromethane or similar inert solvent
- Conditions: Room temperature to mild heating, careful stoichiometric control
- Outcome: 2-bromo-4-(sec-butyl)phenol with high regioselectivity
This step is crucial to ensure the bromine is introduced at the 2-position without affecting the sec-butyl substituent.
Formation of 2-[2-Bromo-4-(sec-butyl)phenoxy]ethyl Intermediate
The brominated phenol is then alkylated with a suitable 2-haloethyl compound (e.g., 2-bromoethyl bromide or 2-chloroethyl chloride) to introduce the ethoxyethyl linker:
- Reagents: 2-bromo-4-(sec-butyl)phenol, 2-bromoethyl bromide
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol
- Solvent: Acetone, DMF, or similar polar aprotic solvent
- Conditions: Reflux or elevated temperature to promote nucleophilic substitution
- Mechanism: Phenolate ion attacks the alkyl halide, forming the ether linkage
This step forms the key phenoxyethyl intermediate necessary for further functionalization.
Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt to improve stability and crystallinity:
- Reagents: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol)
- Conditions: Room temperature stirring
- Outcome: Precipitation of 2-{2-[2-bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride as a solid
This step facilitates purification and handling of the compound for further applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, 1 eq | Dichloromethane | 0–25 °C | 85–90 | Regioselective bromination |
| Alkylation (Ether formation) | 2-bromoethyl bromide, K2CO3 (base) | DMF or Acetone | 60–80 °C | 75–85 | Phenolate formation critical |
| Piperidine substitution | Piperidine (excess) | Ethanol | 50–70 °C | 80–90 | Nucleophilic substitution |
| Hydrochloride salt formation | HCl gas or HCl in ethanol | Ethanol | RT | >95 | Precipitation and crystallization |
Analytical and Research Findings
- Purity and Identity: The final hydrochloride salt is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis. The presence of bromine is verified by characteristic isotopic patterns in mass spectra.
- Yield Optimization: Careful control of bromination conditions avoids polybromination. Base choice in alkylation affects yield and purity; potassium carbonate is preferred for cleaner reactions.
- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution efficiency in the alkylation step.
- Stability: The hydrochloride salt shows improved shelf stability and solubility in polar solvents compared to the free base.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology: Synthesis typically involves nucleophilic aromatic substitution (e.g., bromine substitution) and subsequent piperidine coupling. Key steps include:
- Halogen substitution: Bromine at the 2-position reacts with ethoxyethyl-piperidine under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy-piperidine backbone .
- Salt formation: Hydrochloride salt is generated via neutralization with HCl, requiring precise stoichiometry to avoid impurities .
- Critical parameters: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (±5°C), and reaction time (12–24 hours). Yields range from 70–85% depending on purity of intermediates .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques:
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .
- NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., bromine presence at δ 7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 350.68 .
Advanced Research Questions
Q. What structural modifications enhance target binding affinity, and how are SAR studies designed?
- SAR strategies:
- Phenoxy group optimization: Replacing bromine with electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity, improving enzyme inhibition (e.g., IC₅₀ values reduced from 250 nM to 85 nM in kinase assays) .
- Piperidine substitution: Methyl or ethyl groups at the 4-position enhance blood-brain barrier penetration, critical for CNS-targeted studies .
- Experimental design:
- In silico docking: Molecular dynamics simulations predict binding poses with targets like dopamine receptors .
- In vitro assays: Competitive binding assays (e.g., radioligand displacement) quantify affinity shifts post-modification .
Q. How do conflicting data on biological activity arise, and how can they be resolved?
- Case example: Discrepancies in reported IC₅₀ values (e.g., 50 nM vs. 200 nM for serotonin receptor inhibition) may stem from:
- Assay variability: Differences in cell lines (HEK293 vs. CHO) or ligand concentrations .
- Solubility issues: Poor aqueous solubility of the hydrochloride salt in physiological buffers, leading to underestimated activity .
- Resolution:
- Standardized protocols: Use consistent cell lines and solvent systems (e.g., 0.1% DMSO).
- Dose-response validation: Repeat assays with freshly prepared stock solutions .
Q. What challenges exist in scaling up synthesis for preclinical studies, and how are they addressed?
- Challenges:
- Intermediate instability: The sec-butylphenoxy intermediate degrades at >100°C, requiring low-temperature reflux .
- Purification bottlenecks: Column chromatography is impractical for large batches; switch to recrystallization (ethanol/water mixtures) .
- Solutions:
- Flow chemistry: Continuous reactors improve heat dissipation and reduce side reactions .
- Process analytical technology (PAT): Real-time HPLC monitoring ensures batch consistency .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
